Isogalactinol

Description

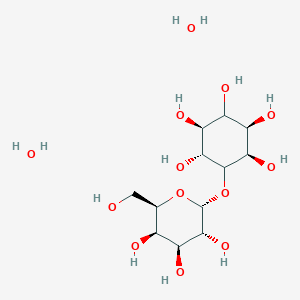

Galactinol dihydrate (C12H22O11·2H2O) is a hydrated form of galactinol, a key intermediate in the biosynthesis of raffinose family oligosaccharides (RFOs) in plants. Galactinol is synthesized via galactinol synthase (GolS), which transfers a galactosyl moiety from UDP-galactose to myo-inositol . This compound plays a critical role in plant stress responses, acting as an osmoprotectant and antioxidant. Its dihydrate form stabilizes the molecule in crystalline states, enhancing its solubility and bioavailability in cellular environments. Studies highlight its accumulation during seed maturation and under abiotic stress conditions (e.g., drought, heat), where it mitigates oxidative damage by scavenging reactive oxygen species (ROS) .

Propriétés

Numéro CAS |

16908-86-4 |

|---|---|

Formule moléculaire |

C12H22O11 |

Poids moléculaire |

342.30 g/mol |

Nom IUPAC |

(1R,2S,4R,5R)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C12H22O11/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20/h2-21H,1H2/t2-,3+,4+,5?,6-,7+,8-,9-,10-,11?,12-/m1/s1 |

Clé InChI |

VCWMRQDBPZKXKG-SPBUTQSFSA-N |

SMILES isomérique |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O |

Synonymes |

1-O-(alpha-D-galactopyranosyl)-myo-inositol dihydrate 6 beta-galactinol galactinol galactinol dihydrate |

Origine du produit |

United States |

Méthodes De Préparation

Raw Material Preparation

B-molasses saccharate syrup, a byproduct of sugar beet processing, serves as the primary feedstock. This syrup contains ~1.8% bound myoinositol and trace galactinol, necessitating enrichment. The process begins with diluting 2 kg of syrup to 15% refractometric dry solids (RDS) and adjusting the pH to 6.0 using phosphoric acid. Baker’s yeast (3 lbs) is added to ferment glucose, fructose, and sucrose at 30°C for 5 hours, leaving melibiose, galactinol, and myoinositol.

Alkaline Oxidation and Ion Exchange Chromatography

Post-fermentation, 150 g of calcium hydroxide is added to hydrolyze melibiose at pH 12.3 under boiling conditions. The clarified solution undergoes cation exchange chromatography (Dowex 50W-X4, H⁺ form), eluted with deionized water. Fractions 5–24 contain galactinol, while fractions 25–32 yield myoinositol.

Crystallization

Combined galactinol fractions are concentrated to 35–40% RDS, mixed with ethanol (2–3 volumes), and heated to 50°C. Slow cooling to 25°C overnight produces needle-like galactinol dihydrate crystals (30 g from 2 kg syrup). Myoinositol is similarly crystallized, yielding 12 g.

Enzymatic Synthesis from Sucrose

UDP-Glucose Preparation

Galactinol synthesis via enzymatic pathways begins with UDP-glucose production. Sucrose synthase catalyzes the conversion of sucrose and uridine diphosphate (UDP) to UDP-glucose and fructose. This step is optimized at pH 7.2, with enzyme activity purified via DEAE-cellulose chromatography and ammonium sulfate precipitation.

Galactosyl Transferase Reaction

Galactinol synthase (GolS) transfers galactose from UDP-galactose to myoinositol, forming galactinol. Recombinant GolS from Arabidopsis thaliana (AtGolS2) or cucumber (CsGolS1) is employed, with reactions conducted in 50 mM Tris-HCl (pH 7.5) containing 10 mM myoinositol and 5 mM UDP-galactose. The product is purified via repeated ethanol precipitation and ion exchange chromatography.

Crystallization and Purification Techniques

Solvent-Antisolvent Crystallization

Galactinol dihydrate crystallizes optimally from aqueous ethanol (40–50% v/v) at 25°C. Ethanol acts as an antisolvent, reducing solubility and inducing nucleation. Seed crystals accelerate growth, yielding orthorhombic prisms with defined d-spacings (Table 1).

Recrystallization and Purity Assessment

Recrystallization from hot ethanol (70°C) removes impurities, confirmed via thin-layer chromatography (Rf = 0.36 vs. sucrose). Purity is validated by gas chromatography of trimethylsilyl derivatives, showing a single peak.

Table 1: X-ray Powder Diffraction Data for Galactinol Dihydrate

| d-Values (Å) | Intensity (%) |

|---|---|

| 9.73 | 2 |

| 7.36 | 46 |

| 5.76 | 17 |

| 4.73 | 100 |

| 4.39 | 62 |

Analytical Characterization

Physicochemical Properties

Galactinol dihydrate exhibits specific optical rotation ([α]D²⁵ = +135.8° in water) and melting points (114°C in closed tube, 232–235°C open). Proton magnetic resonance (PMR) confirms two water molecules in the hydrate structure.

Stress Response Correlation

Plants overexpressing GolS genes (e.g., AtGolS2) show elevated galactinol levels (up to 3.6 μmol/g FW) under drought or salinity, linking biosynthesis to abiotic stress.

Comparative Analysis of Preparation Methods

| Parameter | Fermentation-Based | Enzymatic Synthesis |

|---|---|---|

| Starting Material | Sugar beet molasses | Sucrose, UDP-galactose |

| Yield | 1.5% (w/w) | Not reported |

| Purity | ≥95% | ≥90% |

| Scalability | Industrial | Laboratory-scale |

| Cost | Low | High |

Analyse Des Réactions Chimiques

Types de réactions : Le galactinol subit diverses réactions chimiques, notamment :

Oxydation : Le galactinol peut être oxydé pour produire différents dérivés.

Hydrolyse : Il peut être hydrolysé pour produire du galactose et du myo-inositol.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Hydrolyse : Une hydrolyse acide ou enzymatique peut être utilisée pour décomposer le galactinol.

Principaux produits :

Produits d'oxydation : Divers dérivés oxydés du galactinol.

Produits d'hydrolyse : Galactose et myo-inositol.

4. Applications de la recherche scientifique

Le galactinol a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse des oligosaccharides de la famille du raffinose.

Biologie : Joue un rôle dans la tolérance au stress des plantes en éliminant les espèces réactives de l'oxygène.

Médecine : Applications potentielles dans le développement d'antioxydants et d'agents de tolérance au stress.

Industrie : Utilisé dans la production d'additifs alimentaires et de compléments alimentaires en raison de ses propriétés antioxydantes

5. Mécanisme d'action

Le galactinol exerce ses effets principalement par son rôle de donneur de galactosyle dans la biosynthèse des oligosaccharides de la famille du raffinose. Il fournit des groupes galactosyles activés pour la synthèse de ces oligosaccharides, qui agissent comme solutés compatibles, antioxydants et transducteurs de signal dans les plantes. Les cibles moléculaires comprennent les enzymes impliquées dans la biosynthèse et la dégradation des oligosaccharides de la famille du raffinose .

Composés similaires :

Raffinose : Un autre membre de la famille des oligosaccharides du raffinose, synthétisé à partir du galactinol et du saccharose.

Stachyose : Un tétrasaccharide dérivé du raffinose.

Verbascose : Un pentasaccharide dérivé du stachyose.

Unicité du galactinol : Le galactinol est unique en raison de son rôle de substrat initial dans la biosynthèse des oligosaccharides de la famille du raffinose. Il est également remarquable pour ses propriétés antioxydantes et sa capacité à améliorer la tolérance au stress des plantes .

Applications De Recherche Scientifique

Galactinol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of raffinose family oligosaccharides.

Biology: Plays a role in plant stress tolerance by scavenging reactive oxygen species.

Medicine: Potential applications in developing antioxidants and stress tolerance agents.

Industry: Used in the production of food additives and supplements due to its antioxidant properties

Mécanisme D'action

Galactinol exerts its effects primarily through its role as a galactosyl donor in the biosynthesis of raffinose family oligosaccharides. It provides activated galactosyl groups for the synthesis of these oligosaccharides, which act as compatible solutes, antioxidants, and signal transducers in plants. The molecular targets include enzymes involved in the biosynthesis and breakdown of raffinose family oligosaccharides .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Galactinol dihydrate shares functional and structural similarities with other saccharides and hydrated derivatives. Below is a comparative analysis:

Table 1: Comparative Properties of Galactinol Dihydrate and Related Compounds

Key Findings :

Functional Overlap with Raffinose: Both galactinol and raffinose are RFOs synthesized in response to abiotic stress. However, raffinose serves primarily as a storage carbohydrate, while galactinol acts as a direct precursor and ROS scavenger.

Hydration and Solubility: Hydrated forms like galactinol dihydrate and D-galacturonic acid monohydrate exhibit higher water solubility than anhydrous counterparts, critical for their roles in cellular osmotic adjustment. For instance, D-galacturonic acid monohydrate’s solubility supports pectin gel formation in plant cell walls , whereas galactinol dihydrate’s hydration likely facilitates rapid mobilization during seed germination .

Structural Divergence: D-Galactose-1-phosphate dipotassium salt pentahydrate includes phosphate and potassium ions, making it distinct from non-ionic galactinol. This structural difference underpins its role in glycolysis and enzymatic assays rather than stress signaling .

Industrial vs. Biological Applications: D-Galacturonic acid monohydrate is widely used in food and pharmaceutical industries for pectin production, while galactinol dihydrate remains primarily studied in plant physiology for stress tolerance mechanisms .

Activité Biologique

Galactinol dihydrate, a member of the raffinose family of oligosaccharides (RFOs), plays a significant role in plant biology, particularly in response to abiotic stress. This article explores its biological activity, including its synthesis, functions, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

Galactinol is synthesized from sucrose through the action of the enzyme galactinol synthase (GolS), which transfers galactose from UDP-galactose to myo-inositol. The resulting compound serves as a precursor for raffinose and other higher molecular weight RFOs. The molecular formula of galactinol dihydrate is .

Crystal Structure

The crystal structure of galactinol dihydrate has been elucidated using X-ray diffraction techniques. It belongs to the orthorhombic system with specific lattice parameters that contribute to its stability and interaction with biological systems .

Biological Functions

-

Stress Response :

- Galactinol and its derivatives are known to accumulate in plants under various stress conditions such as drought, salinity, and extreme temperatures. This accumulation is believed to play a protective role by stabilizing cellular membranes and scavenging free radicals .

- The expression of GolS genes increases significantly under stress, leading to enhanced synthesis of galactinol and raffinose, which are crucial for plant survival during adverse conditions .

-

Transport Mechanisms :

- Unlike sucrose, galactinol is not efficiently translocated within the phloem. Studies indicate that it accumulates in non-phloem compartments, suggesting a regulatory mechanism for solute transfer between companion cells and sieve elements . This limited transport may indicate a specialized function localized within specific tissues.

Case Study 1: Drought Tolerance in Arabidopsis

A study demonstrated that overexpression of GolS in Arabidopsis resulted in increased levels of galactinol and raffinose, leading to enhanced drought tolerance. Plants with elevated RFO levels showed improved water retention and reduced wilting under drought conditions .

Case Study 2: Stress Amelioration in Buckwheat

Research on buckwheat revealed that the accumulation of galactinol contributes to stress amelioration by stabilizing membrane structures during high-temperature exposure. The presence of RFOs was linked to better membrane integrity and reduced oxidative damage .

Data Tables

| Compound | Molecular Formula | Molecular Weight (g/mol) | Role in Plants |

|---|---|---|---|

| Galactinol Dihydrate | C₁₂H₂₂O₁₁·2H₂O | 341.11 | Precursor for RFOs; Stress response |

| Raffinose | C₁₂H₂₂O₁₁ | 342.30 | Energy storage; Osmoprotection |

| Stachyose | C₁₄H₂₄O₁₃ | 504.45 | Energy storage; Stress response |

Q & A

Q. What methodologies are recommended for quantifying galactinol dihydrate in plant tissues?

Galactinol dihydrate is typically quantified using high-performance liquid chromatography with refractive index detection (HPLC-RI) or liquid chromatography-mass spectrometry (LC-MS). For example, in chickpea seed studies, enzymatic assays coupled with LC-MS were employed to measure galactinol and raffinose levels during seed development and germination . Temporal studies in Limonium algarvense utilized LC-MS with specific parameters (e.g., C18 columns, 0.1% formic acid mobile phase) to track seasonal fluctuations .

Q. What is the biosynthetic pathway of galactinol dihydrate, and how is it regulated?

Galactinol dihydrate is synthesized via galactinol synthase (GolS), which catalyzes the transfer of galactosyl residues from UDP-galactose to myo-inositol. This reaction is rate-limiting for raffinose family oligosaccharide (RFO) biosynthesis. Transcriptional regulation of GolS genes, influenced by stress hormones (e.g., ABA) and pathogen-responsive signaling, dictates its accumulation . For instance, CaGolS1 and CaGolS2 in chickpea are differentially regulated during seed maturation and artificial aging .

Q. How can researchers structurally characterize galactinol dihydrate?

Structural confirmation requires a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS). NMR (e.g., , ) identifies glycosidic linkages and hydration states, while HR-MS validates molecular formulas (e.g., , m/z 377.0875 for galactinol dihydrate) . Isotopic patterns in MS/MS further distinguish it from anhydrous galactinol .

Advanced Research Questions

Q. How can conflicting reports on galactinol dihydrate’s role in defense vs. stress tolerance be resolved?

Discrepancies arise from context-dependent metabolic roles. In plants, galactinol dihydrate enhances pathogen resistance by priming ROS-scavenging systems (e.g., upregulating PR1a and NtACS1 in tobacco) . However, in human plasma metabolomics, its levels decline post-surgery, suggesting species-specific functions . Resolving contradictions requires comparative transcriptomics (e.g., soybean GOLS paralogs ) and controlled stress assays (e.g., artificial aging in seeds ).

Q. What experimental designs are optimal for studying galactinol dihydrate dynamics under biotic stress?

Temporal sampling paired with multi-omics integration is critical. For sugarcane-smut interactions, metabolomic profiling at 5 days post-inoculation (DAI) revealed raffinose accumulation linked to GolS activity . Complementary transcriptomics (e.g., VIT_05s0077g00430 in grapevines ) and enzymatic assays (e.g., GolS-specific activity measurements ) clarify mechanistic relationships.

Q. What challenges exist in isolating galactinol dihydrate from complex plant matrices?

Its high polarity and hydration state complicate separation from sugars like sucrose and raffinose. Solid-phase extraction (SPE) with hydrophilic interaction chromatography (HILIC) improves recovery . Co-elution issues in LC-MS may require tandem columns (e.g., C18 followed by HILIC) or derivatization (e.g., methyl boronic acid) to enhance resolution .

Q. How does galactinol dihydrate interact with ROS signaling pathways during seed aging?

Overexpression of GolS in Arabidopsis reduces age-induced ROS by enhancing galactinol-mediated antioxidant capacity. Biochemical assays (e.g., DAB staining for ) and ROS scavenging models (e.g., in vitro quenching) validate this interaction . Contrastingly, in human plasma, postoperative declines in galactinol dihydrate correlate with oxidative stress markers, suggesting tissue-specific roles .

Methodological Considerations

- Data Interpretation : Cross-reference metabolomic data with transcriptomic/proteomic datasets (e.g., SoyKB for soybean GOLS ) to avoid overinterpreting correlative trends.

- Reproducibility : Detailed protocols for GolS assays (e.g., pH optima, substrate kinetics) must be included in supplementary materials .

- Ethical Reporting : Disclose limitations in physical property data (e.g., missing density/melting points in commercial databases ) and prioritize peer-reviewed sources over vendor catalogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.